Betamipron

Overview

Description

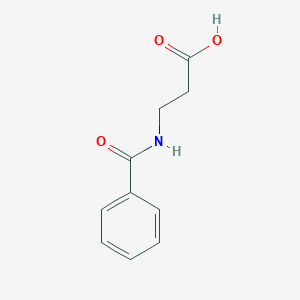

Betamipron: N-benzoyl-β-alanine , is a chemical compound with the molecular formula C10H11NO3 . It is primarily used in combination with the antibiotic panipenem to inhibit the uptake of panipenem into the renal tubule, thereby preventing nephrotoxicity . This compound itself does not possess antibacterial activity but serves as a protective agent to reduce the renal toxicity associated with panipenem .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betamipron can be synthesized through a continuous-flow microreactor method. The process involves the following steps :

- An aqueous solution containing a mixture of beta-alanine, sodium hydroxide, and sodium bicarbonate is injected into a micro mixer at a controlled flow rate.

- Benzoyl chloride is simultaneously injected into the micro mixer.

- The mixed solution undergoes a reaction in a micro-tube reactor at a water bath temperature of -5°C to 5°C.

- The resulting this compound sodium salt solution is acidified with concentrated hydrochloric acid to precipitate this compound.

- The solid this compound is filtered, washed, and dried.

Industrial Production Methods: The continuous-flow microreactor method is advantageous for industrial production as it allows for precise control of reaction conditions, reduces side reactions, and improves yield .

Chemical Reactions Analysis

Types of Reactions: Betamipron undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl group.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzoic acid and beta-alanine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Major Products:

Benzoic Acid: Formed through hydrolysis of this compound.

Beta-Alanine: Another product of hydrolysis.

Scientific Research Applications

Introduction to Betamipron

This compound is a compound primarily recognized for its role as a co-drug in the formulation of panipenem, a carbapenem antibiotic. Its primary function is to inhibit the renal uptake of panipenem, thereby reducing nephrotoxicity associated with carbapenem antibiotics. This article explores the various applications of this compound, particularly in pharmacology and clinical medicine, supported by comprehensive data tables and documented case studies.

Antibiotic Co-Administration

This compound is co-administered with panipenem to enhance its therapeutic efficacy while minimizing renal toxicity. This combination has been extensively studied in clinical trials.

- Efficacy in Infections : In large randomized trials, the panipenem/betamipron combination has demonstrated effectiveness against a range of infections, including:

- Respiratory Tract Infections : Effective in both adults and pediatric populations .

- Urinary Tract Infections (UTIs) : Showed comparable efficacy to other treatments like imipenem/cilastatin and piperacillin .

- Surgical and Gynecological Infections : Clinical studies indicate good outcomes in managing these infections .

Pediatric Applications

This compound's safety profile and efficacy have made it a viable option for pediatric patients. A study indicated an efficacy rate of 92% in treating various infections without significant adverse reactions .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of this compound are crucial for its application in clinical settings. It enhances the bioavailability of panipenem by preventing its degradation in the kidneys.

- Dosage Considerations : Adjustments may be necessary in patients with renal impairment to avoid accumulation of both drugs .

| Parameter | Panipenem | Panipenem/Betamipron |

|---|---|---|

| Half-life | Shorter | Extended due to this compound |

| Nephrotoxicity | Higher risk | Reduced risk |

| Efficacy Rate | Variable | Consistently high |

Case Study 1: Efficacy in Pediatric UTIs

A clinical study involving pediatric patients with UTIs showed that the combination therapy resulted in a significant reduction in infection rates post-treatment. The study highlighted that none of the patients developed severe complications such as sepsis or meningitis, emphasizing the safety of this compound when used alongside panipenem .

Case Study 2: Adult Surgical Infections

In adults undergoing surgery, the panipenem/betamipron regimen was evaluated for its effectiveness against surgical site infections. Results indicated a high success rate, similar to that of established treatments, with minimal adverse effects reported, primarily mild gastrointestinal disturbances .

Mechanism of Action

Betamipron works by inhibiting the uptake of panipenem into the renal tubule, thereby reducing its nephrotoxicity . It acts as an anion transporter inhibitor, preventing the accumulation of panipenem in the renal cortex . This mechanism is similar to that of cilastatin, which is used in combination with imipenem .

Comparison with Similar Compounds

Cilastatin: Used with imipenem to reduce nephrotoxicity.

Probenecid: Another anion transporter inhibitor used to prolong the action of certain antibiotics.

Uniqueness: Betamipron is unique in its specific use with panipenem to reduce nephrotoxicity without affecting the antibacterial activity of panipenem . Unlike cilastatin, which is used with imipenem, this compound is specifically designed for use with panipenem .

Biological Activity

Betamipron is an amino acid derivative primarily used in combination with panipenem, a carbapenem antibiotic, to enhance its therapeutic efficacy while minimizing nephrotoxicity. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical applications, and case studies.

This compound functions as a renal protective agent by inhibiting the tubular reabsorption of panipenem, thus preventing its accumulation in renal tissues. This mechanism is crucial for reducing the risk of nephrotoxicity associated with carbapenem antibiotics. By co-administering this compound with panipenem, the therapeutic index of panipenem is significantly improved, allowing for effective treatment without compromising renal function .

Antibacterial Activity

The antibacterial efficacy of the panipenem/betamipron (PAPM/BP) combination has been widely studied. This compound itself does not exhibit direct antibacterial properties but enhances the spectrum of activity of panipenem against various pathogens. The following table summarizes the comparative efficacy of PAPM/BP against selected bacterial strains:

| Bacterial Strain | Efficacy of PAPM/BP | Efficacy of Imipenem |

|---|---|---|

| Haemophilus influenzae | Superior | Moderate |

| Staphylococcus aureus (including MRSA) | Superior | Moderate |

| Klebsiella pneumoniae | Superior | Moderate |

| Escherichia coli | Superior | Moderate |

| Pseudomonas aeruginosa | About 25% less effective | Higher |

In clinical trials, PAPM/BP demonstrated comparable efficacy to imipenem/cilastatin in treating respiratory and urinary tract infections, with a notable success rate in eliminating pathogens .

Case Studies

- Respiratory Infections : A study involving 12 patients with respiratory tract infections showed a 90.9% efficacy rate, with significant improvement noted in cases treated with PAPM/BP. Out of these, four cases were classified as excellent responses and six as good responses .

- Listerial Meningitis : this compound's role was highlighted in a case study where a patient diagnosed with listerial meningitis was treated effectively using a regimen that included PAPM/BP. The outcome was favorable, demonstrating the compound's utility in severe infections .

- Urinary Tract Infections in Elderly Patients : Clinical trials indicated that elderly patients receiving PAPM/BP had clinical outcomes similar to those treated with intravenous piperacillin and superior to oral ofloxacin. This suggests that this compound can be particularly beneficial in vulnerable populations .

Safety and Tolerability

This compound has been reported to have a favorable safety profile. Adverse effects are rare but may include transient increases in serum hepatic transaminases and mild allergic reactions such as rash and diarrhea. Most clinical trials reported minimal side effects, reinforcing this compound's tolerability when used alongside panipenem .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying Betamipron and ensuring its purity in pharmaceutical formulations?

this compound is identified using UV-Vis spectroscopy (absorption spectrum in ethanol at 225 nm) and infrared spectroscopy (KBr disk method) to confirm structural integrity . Purity is assessed via high-performance liquid chromatography (HPLC) under specific conditions:

- Detector: UV at 225 nm.

- Mobile phase: Optimized to separate this compound from impurities (e.g., benzoic acid).

- System suitability: Resolution ≥5 between this compound and co-eluting compounds . Thin-layer chromatography (TLC) with silica gel plates and ethanol-triethylamine (19:1) as the solvent system is also used for rapid identification . Pharmacopeial standards require ≥99.0% purity (anhydrous basis) with ≤2.0% individual impurities .

Q. How is this compound quantified in combination formulations with carbapenems like Panipenem?

Dual quantification is achieved using HPLC with an internal standard (e.g., sodium p-styrenesulfonate). Calibration curves are constructed for both Panipenem and this compound, with validation parameters including linearity (R² >0.999), precision (RSD ≤2.0%), and recovery rates (90–105%) . Sample preparation involves dissolving the formulation in isotonic sodium chloride solution (pH 5.8–7.8) to ensure stability .

Advanced Research Questions

Q. What experimental models are used to evaluate this compound’s nephroprotective effects against carbapenem-induced toxicity?

In vivo rabbit models are standard. Key parameters include:

- Dosing: this compound (200 mg/kg) co-administered intravenously with carbapenems (e.g., DA-1131 at 200 mg/kg) .

- Metrics: Renal cortex accumulation of carbapenems (measured via tissue-to-plasma ratios), histopathological analysis for tubular necrosis, and urinary excretion kinetics .

- Mechanistic insight: this compound inhibits renal organic anion transporters (OATs), reducing carbapenem uptake by 65–91% in renal tissues .

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across species?

Discrepancies in bioavailability or clearance are addressed through:

- Species-specific transporter profiling: Human OAT4 vs. rabbit OAT1/3 interactions .

- Dose normalization: Adjusting for body surface area or allometric scaling.

- In vitro-in vivo correlation (IVIVC): Using Caco-2 cell monolayers to predict intestinal absorption and transporter inhibition .

Q. What methodological considerations are critical when studying this compound’s drug-drug interactions (e.g., with valproic acid)?

- Clinical monitoring: Serum valproic acid levels drop by 60–70% when co-administered with this compound due to transporter competition. Studies require frequent blood sampling and LC-MS/MS quantification .

- In vitro models: Caco-2 cells transfected with OAT4 to simulate intestinal and renal transport interactions .

- Statistical rigor: Use paired Student’s t-tests for pre/post-interaction comparisons (p<0.001 significance threshold) .

Q. How do researchers validate this compound’s stability under varying pH and temperature conditions?

- Forced degradation studies: Expose this compound to acidic (pH 3.0), neutral (pH 7.0), and alkaline (pH 9.0) conditions at 40°C for 14 days. Monitor degradation products via HPLC .

- Storage protocols: Light-resistant containers at ≤5°C to prevent deliquescence and hydrolysis .

Q. Data Analysis and Interpretation

Q. What statistical methods are used to analyze this compound’s efficacy in reducing nephrotoxicity?

- Non-linear regression: Model dose-response relationships for renal clearance (CLr) improvements (e.g., CLr increases from 3.22 to 6.10 mL/min/kg in rabbits) .

- ANOVA: Compare histopathology scores (e.g., necrosis incidence) between treatment and control groups .

Q. How are pharmacokinetic-pharmacodynamic (PK-PD) models applied to optimize this compound dosing?

Properties

IUPAC Name |

3-benzamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXYHOHYCJXYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045626 | |

| Record name | Betamipron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855574 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3440-28-6 | |

| Record name | Betamipron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamipron [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamipron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3440-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Betamipron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMIPRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W0M245736 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °C | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.